[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
CAS No.: 13118-78-0
Cat. No.: VC8229129
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13118-78-0 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | [(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
| Standard InChI | InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m0/s1 |
| Standard InChI Key | VCNMKDHFISMVQL-LYFYHCNISA-N |
| Isomeric SMILES | C1C[C@@H]2[C@@H](C[C@H]1O2)CO |
| SMILES | C1CC2C(CC1O2)CO |
| Canonical SMILES | C1CC2C(CC1O2)CO |
Introduction
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a bicyclic organic compound with significant importance in medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it a valuable precursor in the development of A2A receptor antagonists, which are crucial for modulating neurophysiological processes and adenosine signaling pathways.
| Property | Value |
|---|---|
| IUPAC Name | [(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 13118-78-0 |
| Structure | Contains a hydroxyl group and bicyclic core |
Synthetic Routes
The compound is typically synthesized using the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles under controlled conditions. This reaction is favored due to its ability to form bicyclic structures with high stereochemical control.
Industrial Production
While detailed industrial methods are not well-documented, laboratory techniques such as the Diels-Alder reaction are scalable for industrial use. The availability of starting materials and the efficiency of the reaction make it feasible for larger-scale production.
Types of Reactions
The compound undergoes various chemical transformations due to its hydroxyl group and bicyclic structure:
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Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
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Reduction: Reduction can yield different alcohol derivatives.
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Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents
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Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
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Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
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Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
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Oxidation: Ketones or aldehydes.
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Reduction: Varied alcohol derivatives.
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Substitution: Halogenated compounds or other substituted derivatives.
Biological Activity
The compound plays a significant role as a precursor in synthesizing A2A receptor antagonists, which influence the adenosine signaling pathway. This pathway is critical for various physiological processes:
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Neurotransmission: Modulates synaptic transmission and plasticity.
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Cardiovascular Function: Regulates heart rate and blood pressure.
In Chemistry
Used as a chiral building block for synthesizing complex organic molecules.
In Biology
Studied for interactions with biological molecules due to its stereochemical properties.
In Medicine
Investigated as a precursor for drug development, particularly targeting neurological disorders.
In Industry
Utilized in polymer synthesis and other industrial applications requiring bicyclic frameworks.
Study 1: A2A Receptor Antagonism
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the hydroxyl group significantly affect binding affinity and selectivity for A2A receptors, highlighting its value in drug development.
Study 3: Cytotoxicity Assays
Studies on cancer cell lines showed selective toxicity of certain analogs toward breast cancer cells, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
| Compound | Similarity | Difference |
|---|---|---|
| (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | Shares bicyclic core | Different functional groups |
| Bicyclo[2.2.1]heptane derivatives | Similar framework | Unique stereochemistry and hydroxyl placement |
The distinct stereochemistry of [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol makes it unique among similar compounds, contributing to its specific chemical reactivity and biological properties.
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